

An In-depth Technical Guide to the Structure of 2-Bromododecanoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Bromododecanoic acid

CAS No.: 111-56-8

Cat. No.: B089875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromododecanoic acid, also known as α -bromolauric acid, is a halogenated fatty acid that serves as a versatile intermediate in organic synthesis. Its structure, comprising a twelve-carbon chain with a bromine atom at the alpha position relative to the carboxylic acid, makes it a valuable building block for the synthesis of various derivatives, including carboxylic amphoteric surfactants and C12-lipoamino acids. This technical guide provides a comprehensive overview of the structural and physicochemical properties of **2-bromododecanoic acid**, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

2-Bromododecanoic acid is an off-white to slightly brown crystalline solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **2-Bromododecanoic Acid**

Property	Value	Reference
Chemical Formula	C ₁₂ H ₂₃ BrO ₂	[1]
Molecular Weight	279.21 g/mol	[1]
IUPAC Name	2-bromododecanoic acid	[1]
Synonyms	2-Bromolauric acid, α-Bromolauric acid	[1]
CAS Number	111-56-8	[1]
Melting Point	30-32 °C	
Boiling Point	157-159 °C at 2 mmHg	
Solubility	Soluble in methanol	
Appearance	Off-white to slightly brown crystalline solid	

Spectroscopic Data

The structural elucidation of **2-bromododecanoic acid** is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-bromododecanoic acid** in CDCl₃ exhibits characteristic signals corresponding to the different protons in the molecule. The proton on the α-carbon, being adjacent to the electron-withdrawing bromine atom and carbonyl group, is expected to be deshielded and appear as a triplet. The terminal methyl protons will appear as a triplet, while the methylene protons along the aliphatic chain will present as a broad multiplet. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift.

Table 2: Predicted ¹H NMR Spectral Data for **2-Bromododecanoic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0	Broad Singlet	1H	-COOH
~4.2	Triplet	1H	-CH(Br)-
~2.2	Multiplet	2H	-CH ₂ - adjacent to CH(Br)
~1.3	Multiplet	16H	-(CH ₂) ₈ -
~0.9	Triplet	3H	-CH ₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the bromine atom will also be significantly downfield due to the electronegativity of the bromine. The remaining carbons of the aliphatic chain will appear in the typical alkane region.

Table 3: Predicted ¹³C NMR Spectral Data for **2-Bromododecanoic Acid**

Chemical Shift (δ) ppm	Assignment
~175	C=O (Carboxylic Acid)
~45	C-Br
~34	C-3
~32	C-10
~29	C-4 to C-9
~27	C-11
~23	C-12
~14	C-1 (Methyl)

Infrared (IR) Spectroscopy

The IR spectrum of **2-bromododecanoic acid** displays characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-H stretching and bending vibrations are expected. The C-Br stretch will appear in the fingerprint region.

Table 4: Characteristic IR Absorption Bands for **2-Bromododecanoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2850-2960	Strong	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1465	Medium	C-H bend (Methylene)
~1290	Medium	C-O stretch
500-600	Medium	C-Br stretch

Mass Spectrometry

The mass spectrum of **2-bromododecanoic acid** will show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of the bromine atom and cleavage of the alkyl chain.

Table 5: Predicted Key Fragments in the Mass Spectrum of **2-Bromododecanoic Acid**

m/z	Possible Fragment
278/280	[C ₁₂ H ₂₃ BrO ₂] ⁺ (Molecular Ion)
199	[C ₁₂ H ₂₃ O ₂] ⁺ (Loss of Br)
45	[COOH] ⁺
Various	Alkyl chain fragments

Experimental Protocols

Synthesis of 2-Bromododecanoic Acid via Hell-Volhard-Zelinsky Reaction

The synthesis of **2-bromododecanoic acid** is commonly achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α -bromination of a carboxylic acid.^{[2][3][4]}

Materials:

- Dodecanoic acid (Lauric acid)
- Red phosphorus
- Bromine
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Water

Equipment:

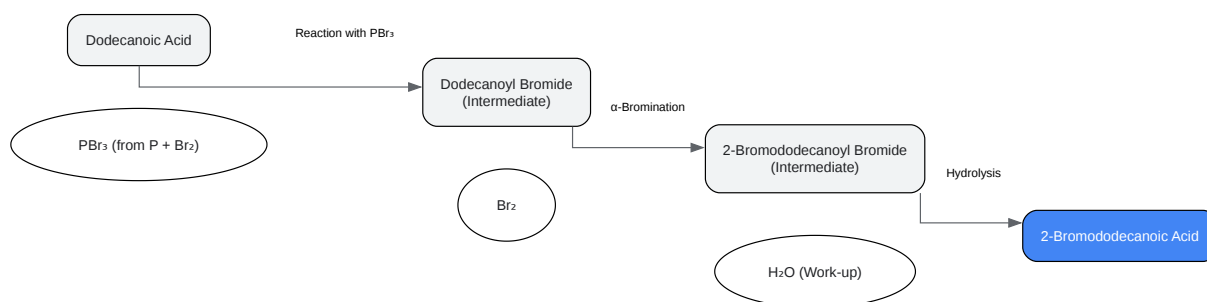
- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
- **Addition of Reactants:** Add dodecanoic acid (0.1 mol) and a catalytic amount of red phosphorus (0.01 mol) to the flask.
- **Bromination:** Slowly add bromine (0.11 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- **Heating:** After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Slowly and carefully add water to quench any excess bromine and phosphorus tribromide.
 - Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with water (2 x 50 mL) and then with a saturated sodium chloride solution (50 mL).
 - Dry the organic layer over anhydrous sodium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude **2-bromododecanoic acid** can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Synthesis Workflow

The synthesis of **2-bromododecanoic acid** from dodecanoic acid via the Hell-Volhard-Zelinsky reaction can be visualized as a two-step process: the formation of the acyl bromide intermediate followed by α -bromination and subsequent hydrolysis.



[Click to download full resolution via product page](#)

Synthesis of **2-Bromododecanoic acid** via the Hell-Volhard-Zelinsky reaction.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthesis of **2-bromododecanoic acid**. The tabulated data and the experimental protocol offer a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize this important chemical intermediate. The provided spectroscopic information is essential for the accurate identification and characterization of this compound in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. 2-Bromododecanoic acid | C₁₂H₂₃BrO₂ | CID 66980 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. chem.libretexts.org \[chem.libretexts.org\]](#)
- [3. alfa-chemistry.com \[alfa-chemistry.com\]](#)
- [4. Hell-Volhard-Zelinsky Reaction \[organic-chemistry.org\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 2-Bromododecanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089875/docs#an-in-depth-technical-guide-to-the-structure-of-2-bromododecanoic-acid\]](https://www.benchchem.com/product/b089875/docs#an-in-depth-technical-guide-to-the-structure-of-2-bromododecanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check